molecular formula C15H25IN2OS B009258 2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide CAS No. 102571-35-7

2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide

Cat. No.: B009258
CAS No.: 102571-35-7
M. Wt: 408.3 g/mol
InChI Key: IDRVTRIJGYFJBL-UHFFFAOYSA-N
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Description

AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is a quaternary ammonium compound with the molecular formula C15H25IN2OS. This compound is known for its unique structure, which includes an acetamidophenyl group attached to a thioethyl chain, further bonded to a diethylmethylammonium group. It is commonly used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the reaction of 4-aminophenylthioethanol with acetic anhydride to form 2-(p-acetamidophenyl)thioethanol. This intermediate is then reacted with diethylmethylamine and methyl iodide under controlled conditions to yield the final quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Elimination Reactions: It can undergo Hofmann elimination to form alkenes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE involves its interaction with cellular membranes. The compound disrupts membrane integrity by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium Iodide
  • Tetramethylammonium Bromide
  • Benzyltrimethylammonium Chloride

Uniqueness

AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is unique due to its acetamidophenylthioethyl group, which imparts specific chemical reactivity and biological activity not observed in simpler quaternary ammonium compounds. This structural feature enhances its utility in specialized applications such as targeted drug delivery and advanced material synthesis .

Properties

CAS No.

102571-35-7

Molecular Formula

C15H25IN2OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H

InChI Key

IDRVTRIJGYFJBL-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-]

Canonical SMILES

CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-]

Synonyms

2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide

Origin of Product

United States

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